molecular formula C9H7F3N4 B2882376 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine CAS No. 1476087-29-2

1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B2882376
CAS No.: 1476087-29-2
M. Wt: 228.178
InChI Key: KXKYZASJQFHMHQ-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group (-CF₃) in its structure imparts unique chemical and physical properties, making it an important compound in various scientific fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole: Lacks the amine group at the 4-position, resulting in different chemical reactivity and biological activity.

    1-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole: Contains a different arrangement of nitrogen atoms in the triazole ring, leading to variations in chemical properties and applications.

    1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-ol: Has a hydroxyl group instead of an amine group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(13)14-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKYZASJQFHMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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